molecular formula C21H16Cl2N4OS B1684432 PD173955 CAS No. 260415-63-2

PD173955

货号: B1684432
CAS 编号: 260415-63-2
分子量: 443.3 g/mol
InChI 键: VAARYSWULJUGST-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PD173955 是一种靶向艾布尔森鼠白血病病毒癌基因同源物 1 (ABL1) 和 Src 酪氨酸激酶家族的小分子抑制剂。它主要用于科学研究,以研究这些激酶的抑制,这些激酶在多种细胞过程中起着至关重要的作用,包括细胞生长、分化和存活。 This compound 因其抑制这些激酶活性的能力,在治疗慢性髓性白血病和其他癌症方面显示出巨大的潜力 .

作用机制

PD173955 通过与 ABL1 和 Src 激酶的腺苷三磷酸 (ATP) 结合位点结合来发挥作用。这种结合抑制了激酶活性,阻止了下游底物的磷酸化。 这些激酶的抑制会破坏各种细胞过程,导致癌细胞周期停滞和凋亡 . 分子靶标包括 ABL1 和 Src 激酶,所涉及的途径主要与细胞生长、分化和存活有关 .

生化分析

Biochemical Properties

PD173955 plays a crucial role in biochemical reactions by inhibiting specific tyrosine kinases. It interacts with enzymes such as ABL1 and Src family kinases, including Src, Yes, and Fyn. The nature of these interactions involves the binding of this compound to the ATP-binding site of these kinases, thereby preventing their phosphorylation activity. This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cell lines, this compound has been shown to induce mitotic arrest, leading to the inhibition of cell proliferation. This compound affects cell signaling pathways by inhibiting the activity of Src and ABL1 kinases, which are involved in pathways regulating cell growth, differentiation, and survival. Additionally, this compound influences gene expression and cellular metabolism by modulating the activity of these kinases .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of tyrosine kinases such as ABL1 and Src. This binding inhibits the kinase activity, preventing the phosphorylation of downstream substrates. This compound is particularly effective in targeting both active and inactive conformations of the ABL1 kinase, which contributes to its higher potency compared to other inhibitors like imatinib. This compound also inhibits the activity of Src family kinases, further disrupting cellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the activity of target kinases without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, including adverse impacts on normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect on kinase activity. Careful dosage optimization is essential to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. These metabolic processes can influence the bioavailability and efficacy of this compound. Additionally, this compound may affect metabolic flux and metabolite levels by inhibiting kinases that regulate metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes. This compound can accumulate in certain tissues, where it exerts its inhibitory effects on target kinases. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic kinases such as Src and ABL1. Additionally, this compound may be directed to specific subcellular compartments through targeting signals or post-translational modifications. These localization patterns are essential for the compound’s ability to effectively inhibit kinase activity and disrupt cellular signaling pathways .

准备方法

合成路线和反应条件

PD173955 通过一个多步骤过程合成,该过程涉及形成吡啶并[2,3-d]嘧啶核心。关键步骤包括:

工业生产方法

虽然 this compound 的具体工业生产方法没有被广泛记录,但一般方法将涉及扩大上述合成路线的规模。这将包括优化反应条件、使用工业级试剂以及采用大规模纯化技术以确保高产率和高纯度。

化学反应分析

PD173955 会发生多种化学反应,包括:

常用试剂和条件

    氧化: 常见的氧化剂,如过氧化氢或高锰酸钾。

    还原: 还原剂,如硼氢化钠或氢化铝锂。

    取代: 在碱性条件下,亲核试剂,如胺或硫醇。

主要形成的产物

这些反应形成的主要产物包括具有修饰官能团的 this compound 的各种衍生物,这些衍生物可用于研究构效关系并提高化合物的功效 .

相似化合物的比较

PD173955 通常与其他酪氨酸激酶抑制剂如伊马替尼(也称为 STI-571 或格列卫)和 PD180970 进行比较。以下是比较的关键点:

类似化合物列表

  • 伊马替尼(STI-571,格列卫)
  • PD180970
  • 达沙替尼
  • 尼洛替尼

This compound 因其更高的效力和靶向多种激酶构象的能力而脱颖而出,使其成为癌症研究和药物开发中宝贵的工具 .

属性

IUPAC Name

6-(2,6-dichlorophenyl)-8-methyl-2-(3-methylsulfanylanilino)pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4OS/c1-27-19-12(9-15(20(27)28)18-16(22)7-4-8-17(18)23)11-24-21(26-19)25-13-5-3-6-14(10-13)29-2/h3-11H,1-2H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAARYSWULJUGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC(=CC=C4)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332241
Record name PD173955
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260415-63-2
Record name PD173955
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD173955
Reactant of Route 2
Reactant of Route 2
PD173955
Reactant of Route 3
Reactant of Route 3
PD173955
Reactant of Route 4
Reactant of Route 4
PD173955
Reactant of Route 5
Reactant of Route 5
PD173955
Reactant of Route 6
Reactant of Route 6
PD173955

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。